2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a naphthalene ring substituted with two methoxy groups at positions 4 and 7, and a boronic ester group at position 1. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,7-dimethoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The naphthalene ring can undergo reduction reactions to form dihydronaphthalene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products Formed
Oxidation: 2-(4,7-Dimethoxynaphthalen-1-yl)boronic acid.
Reduction: 2-(4,7-Dimethoxydihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: 2-(4,7-Dihydroxylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Scientific Research Applications
2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.
Mechanism of Action
The mechanism of action of 2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The naphthalene ring provides stability and enhances the reactivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4,7-Dihydroxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
This compound is unique due to the presence of two methoxy groups on the naphthalene ring, which enhances its solubility and reactivity in various chemical reactions. The boronic ester group also provides versatility in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C18H23BO4 |
---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)15-9-10-16(21-6)13-8-7-12(20-5)11-14(13)15/h7-11H,1-6H3 |
InChI Key |
NQAWLFPCYVDFES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=C(C=C2)OC)OC |
Origin of Product |
United States |
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